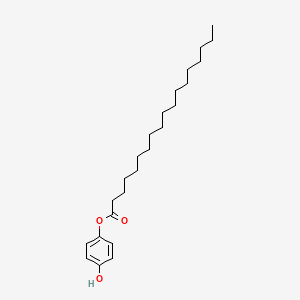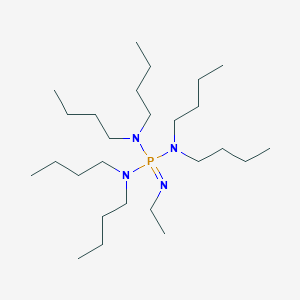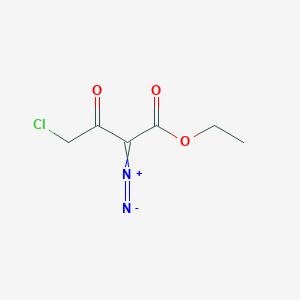
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C6H7ClN2O4 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a chloro substituent
Métodos De Preparación
The synthesis of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate can be achieved through several routes. One common method involves the reaction of lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese (III) acetate . This reaction leads to the formation of diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate, which can be further processed to obtain the desired compound.
Análisis De Reacciones Químicas
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and diazonium groups make this compound highly reactive in substitution reactions, where these groups can be replaced by other functional groups.
Common reagents used in these reactions include manganese (III) acetate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the chloro and ethoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar compounds to 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate include:
1-chloro-3-diazonio-4-methoxy-4-oxobut-2-en-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
This compound: Similar structure but with different substituents on the but-2-en-2-olate backbone.
Propiedades
Número CAS |
81260-29-9 |
|---|---|
Fórmula molecular |
C6H7ClN2O3 |
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
ethyl 4-chloro-2-diazo-3-oxobutanoate |
InChI |
InChI=1S/C6H7ClN2O3/c1-2-12-6(11)5(9-8)4(10)3-7/h2-3H2,1H3 |
Clave InChI |
DLGFVTBLHLAVLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
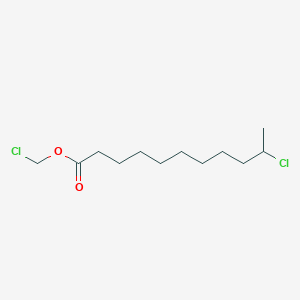
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
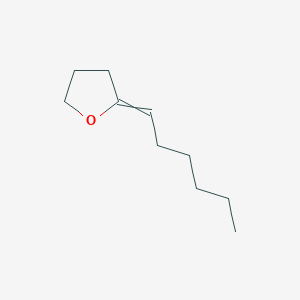
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
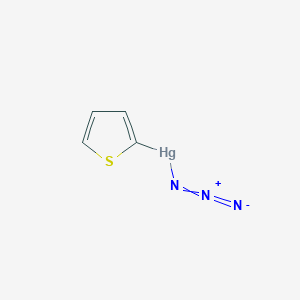
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
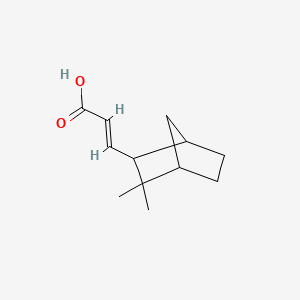
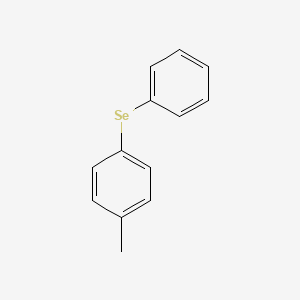
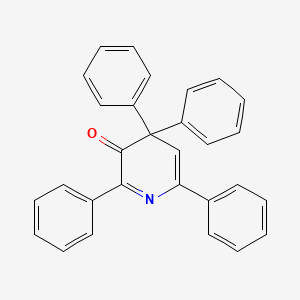
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)

